

# Zorifertinib (AZD3759) chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	Zorifertinib		
Cat. No.:	B611976	Get Quote	

# Zorifertinib (AZD3759): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Zorifertinib**, also known as AZD3759, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to penetrate the blood-brain barrier. [1] It has demonstrated significant clinical activity in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC), particularly in patients with central nervous system (CNS) metastases.[2][3] This technical guide provides a detailed overview of the chemical structure, properties, mechanism of action, and preclinical data for **Zorifertinib**.

## **Chemical Structure and Properties**

**Zorifertinib** is a synthetic organic small molecule belonging to the quinazoline class of compounds.[4] Its chemical structure is characterized by a quinazoline core, which is a common feature among many EGFR inhibitors.

### **Chemical Structure**

IUPAC Name: [4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate[4]



#### SMILES:

C[C@@H]1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C[4]

InChi Key: MXDSJQHFFDGFDK-CYBMUJFWSA-N[4]

## **Chemical and Physicochemical Properties**

A summary of the key chemical and physicochemical properties of **Zorifertinib** is presented in the table below.

Property	Value	Source
Molecular Formula	C22H23CIFN5O3	[4]
Molecular Weight	459.91 g/mol	[4]
CAS Number	1626387-80-1	[4]
Aqueous Solubility	0.0696 mg/mL (calculated)	[5]
logP	3.66 (calculated)	[5]
pKa (Strongest Basic)	7.1 (calculated)	[5]
pKa (Strongest Acidic)	13.81 (calculated)	[5]
Solubility in DMSO	≥ 50 mg/mL	MedChemExpress Product Information
Solubility in Ethanol	Not explicitly quantified	-
Melting Point	Not available	-

# **Mechanism of Action and Signaling Pathway**

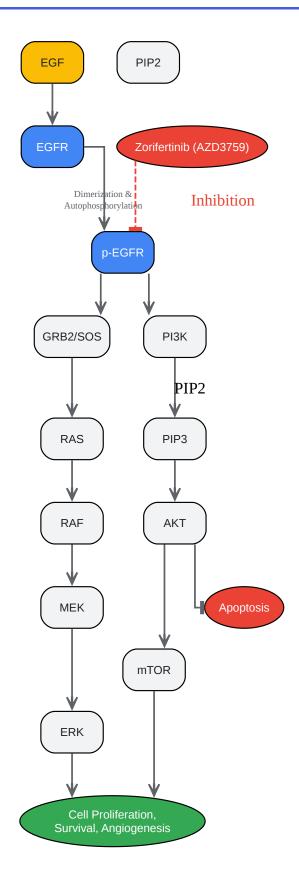
**Zorifertinib** is a potent and selective inhibitor of the EGFR tyrosine kinase.[6] It targets both wild-type EGFR and, more importantly, the activating mutations commonly found in NSCLC, such as the L858R substitution in exon 21 and deletions in exon 19. By binding to the ATP-binding site of the EGFR kinase domain, **Zorifertinib** blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.



# **EGFR Signaling Pathway Inhibition**

The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways. **Zorifertinib** effectively blocks these signaling cascades.





Click to download full resolution via product page

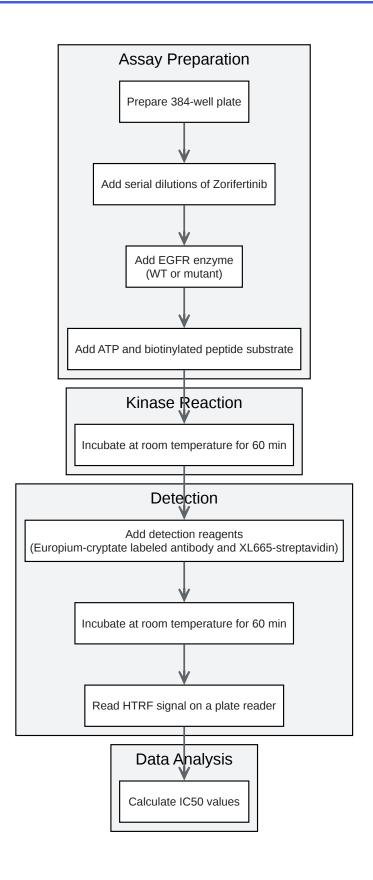
EGFR Signaling Pathway and Inhibition by Zorifertinib.



# **Experimental Protocols**In Vitro Kinase Assay

The inhibitory activity of **Zorifertinib** against EGFR was determined using a homogenous time-resolved fluorescence (HTRF) assay.





Click to download full resolution via product page

Workflow for the In Vitro EGFR Kinase Assay.



#### Methodology:

- Serially diluted **Zorifertinib** was added to the wells of a 384-well plate.
- EGFR enzyme (wild-type or mutant) and a biotinylated peptide substrate were then added.
- The kinase reaction was initiated by the addition of ATP.
- The plate was incubated at room temperature to allow for phosphorylation of the substrate.
- Detection reagents, including a europium-cryptate labeled anti-phosphotyrosine antibody and streptavidin-XL665, were added.
- After another incubation period, the HTRF signal was read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
- IC50 values were calculated from the dose-response curves.

## **Cell Proliferation Assay**

The effect of **Zorifertinib** on the proliferation of cancer cell lines was assessed using an MTS assay.

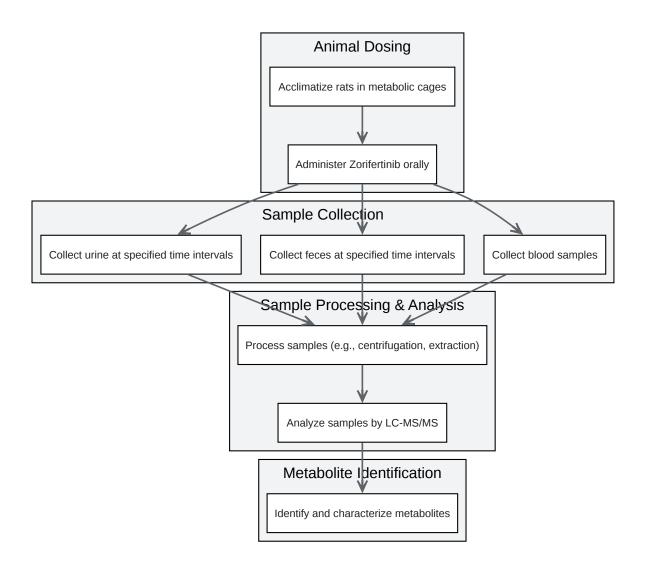
#### Methodology:

- Cancer cells were seeded in 96-well plates and allowed to attach overnight.
- The cells were then treated with various concentrations of **Zorifertinib** or vehicle control.
- After a 72-hour incubation period, MTS reagent was added to each well.
- The plates were incubated for an additional 1-4 hours to allow for the conversion of the MTS tetrazolium salt to formazan by metabolically active cells.
- The absorbance at 490 nm was measured using a plate reader.
- The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells, and GI50 values (concentration for 50% growth inhibition) were determined.



## In Vivo Metabolism Study

The metabolic profile of **Zorifertinib** was investigated in Sprague-Dawley rats.



Click to download full resolution via product page

Workflow for the In Vivo Metabolism Study.

Methodology:



- Male Sprague-Dawley rats were housed in metabolic cages for acclimatization.
- Zorifertinib was administered orally at a defined dose.
- Urine and feces were collected at various time points post-dosing.
- Blood samples were also collected to determine plasma concentrations of the parent drug and its metabolites.
- Samples were processed (e.g., protein precipitation for plasma, homogenization for feces)
   and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Metabolites were identified and structurally characterized based on their mass spectral data.

# Physicochemical Property Determination (General Protocols)

LogP Determination (Shake-Flask Method):

- A solution of Zorifertinib is prepared in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4).
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
- The two phases are separated by centrifugation.
- The concentration of **Zorifertinib** in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
- The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration):

A solution of Zorifertinib is prepared in water or a co-solvent system if solubility is low.



- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
- A titration curve of pH versus the volume of titrant added is plotted.

• The pKa value is determined from the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.

**Pharmacokinetics and Pharmacodynamics** 

**In Vitro Activity** 

Target	IC50 (nM)	Assay Conditions	Source
EGFR (wild-type)	0.3	HTRF Kinase Assay	
EGFR (L858R mutant)	0.2	HTRF Kinase Assay	
EGFR (exon 19 deletion)	0.2	HTRF Kinase Assay	
PC-9 cells (exon 19 deletion)	1.8	Cell Proliferation Assay	MedChemExpress Product Information
H3255 cells (L858R mutant)	3.5	Cell Proliferation Assay	MedChemExpress Product Information

## In Vivo Pharmacokinetics (Preclinical)



Species	Dose	Route	Key Findings	Source
Rat	2 mg/kg	Oral	Rapid absorption with a Cmax of 0.58 µM at 1.0 h.	
Dog	-	Oral	Good oral bioavailability.	Selleck Chemicals Product Information
Monkey	-	-	Extensive brain penetration.	Selleck Chemicals Product Information

In Vivo Pharmacodynamics (Preclinical)

Model	Cell Line	Treatment	Key Findings	Source
Brain Metastasis Xenograft	PC-9	15 mg/kg, oral	Significant dose- dependent antitumor efficacy.	Selleck Chemicals Product Information

### Conclusion

**Zorifertinib** (AZD3759) is a potent, orally bioavailable, and CNS-penetrant EGFR-TKI with significant activity against clinically relevant EGFR mutations. Its favorable pharmacokinetic profile, particularly its ability to cross the blood-brain barrier, makes it a promising therapeutic agent for NSCLC patients with brain metastases. The preclinical data summarized in this guide provide a strong rationale for its clinical development and use in this patient population. Further research into its long-term efficacy, resistance mechanisms, and potential combination therapies is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. onclive.com [onclive.com]
- 2. pfmjournal.org [pfmjournal.org]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance | MDPI [mdpi.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- To cite this document: BenchChem. [Zorifertinib (AZD3759) chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611976#zorifertinib-azd3759-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





